![molecular formula C13H18BNO3 B1333250 N-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]formamide CAS No. 480425-37-4](/img/structure/B1333250.png)

N-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

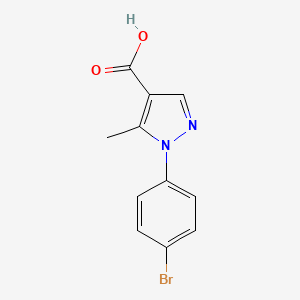

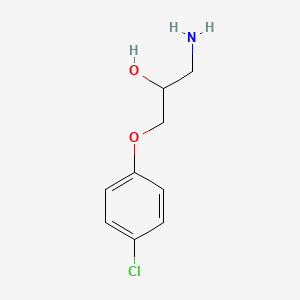

“N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide” is a chemical compound with the molecular formula C14H20BNO3 . It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a boronic acid derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring. This ring is further connected to a phenyl group and a formamide group .Applications De Recherche Scientifique

Réactions de borylation

Ce composé est utilisé dans les réactions de borylation, en particulier au niveau de la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former le pinacolate de benzyle de bore .

Hydroboration des alcynes et des alcènes

Il est utilisé dans l'hydroboration des alcynes ou des alcènes alkyles ou aryles, qui est facilitée par des catalyseurs de métaux de transition .

Réactions de Diels-Alder

Le composé trouve une application dans les réactions de Diels-Alder, en particulier avec le styrène et le trans-β-nitrostyrène .

Formation de liaison carbone-carbone

Il est également important dans d'autres réactions de formation de liaison carbone-carbone en raison de sa réactivité .

Synthèse de structures aromatiques poreuses (PAF)

Il peut être utilisé dans la synthèse de structures aromatiques poreuses (PAF) qui ont des applications dans les processus d'adsorption .

Intermédiaire organique avec des groupes borate et sulfonamide

Ce composé sert d'intermédiaire organique qui peut être synthétisé par des réactions nucléophiles et d'amidation .

Analyse de la structure cristalline

Le composé est utilisé dans l'analyse de la structure cristalline par des techniques telles que la diffraction des rayons X et l'analyse conformationnelle .

Mécanisme D'action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures in its target molecules.

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki-miyaura cross-coupling . In these reactions, the compound acts as a borylating agent, introducing a boron atom into the target molecule . This can lead to significant changes in the target molecule’s structure and function.

Biochemical Pathways

Its potential role in borylation reactions suggests that it could affect pathways involving alkylbenzenes or similar structures . The downstream effects would depend on the specific pathway and the role of the modified molecule within that pathway.

Pharmacokinetics

Similar compounds are known to be soluble in organic solvents , which could potentially influence their absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a borylating agent, it could potentially modify the structure and function of target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the compound is known to be sensitive to moisture , which could affect its stability and reactivity. Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-9H,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDQNRBQQQKVKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378832 |

Source

|

| Record name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480425-37-4 |

Source

|

| Record name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)